Cas no 32362-68-8 (6,11-dimethylbenzo(b)naphtho(2,3-d)thiophene)
32362-68-8 structure
Product Name:6,11-dimethylbenzo(b)naphtho(2,3-d)thiophene
CAS-nummer:32362-68-8
MF:C18H14S
MW:262.368763446808
CID:916866
PubChem ID:36110
Update Time:2025-04-19
6,11-dimethylbenzo(b)naphtho(2,3-d)thiophene Chemische en fysische eigenschappen
Naam en identificatie
-
- 6,11-dimethylbenzo(b)naphtho(2,3-d)thiophene
- 6,11-dimethylnaphtho[2,3-b][1]benzothiole
- BRN 0205644
- BENZO(b)NAPHTHO(2,3-d)THIOPHENE, 6,11-DIMETHYL-
- UNII-AS6L874ZKV
- 4-17-00-00726 (Beilstein Handbook Reference)
- 4,9-Dimethyl-2,3-benzthiophanthrene
- AS6L874ZKV
- 32362-68-8
- DTXSID40186079
-
- Inchi: 1S/C18H14S/c1-11-13-7-3-4-8-14(13)12(2)18-17(11)15-9-5-6-10-16(15)19-18/h3-10H,1-2H3
- InChI-sleutel: WOFSBEKGNNEKRM-UHFFFAOYSA-N
- LACHT: S1C2C=CC=CC=2C2C(C)=C3C=CC=CC3=C(C)C1=2
Berekende eigenschappen
- Exacte massa: 262.08162162g/mol
- Monoisotopische massa: 262.08162162g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 1
- Zware atoomtelling: 19
- Aantal draaibare bindingen: 0
- Complexiteit: 339
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 5.9
- Topologisch pooloppervlak: 28.2Ų
Experimentele eigenschappen
- Dichtheid: 1.1836 (rough estimate)
- Kookpunt: 365.62°C (rough estimate)
- Brekindex: 1.6170 (estimate)
6,11-dimethylbenzo(b)naphtho(2,3-d)thiophene Gerelateerde literatuur
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
-
Eunju Nam,Jiyeon Han,Sunhee Choi,Mi Hee Lim Chem. Commun., 2021,57, 7637-7640
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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